molecular formula C5H5Cl2N3 B1309226 4,5-Dichloro-6-methylpyrimidin-2-amine CAS No. 7749-60-2

4,5-Dichloro-6-methylpyrimidin-2-amine

Cat. No. B1309226
CAS RN: 7749-60-2
M. Wt: 178.02 g/mol
InChI Key: JQAJPNDZWOIYFB-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific compound of interest, 4,5-dichloro-6-methylpyrimidin-2-amine, is characterized by the presence of two chlorine atoms, a methyl group, and an amine group on its pyrimidine ring. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4,5-dichloro-6-methylpyrimidin-2-amine.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of dichloropyrimidine with various nucleophiles. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Similarly, the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride is reported . These methods suggest that the synthesis of 4,5-dichloro-6-methylpyrimidin-2-amine could potentially be achieved through analogous pathways involving strategic selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using crystallography, as well as spectroscopic methods such as FT-IR, FT-Raman, and NMR . For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using X-ray crystallography, revealing the presence of intramolecular hydrogen bonding . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the molecular structure and compare it with experimental data . These techniques could be applied to determine the molecular structure of 4,5-dichloro-6-methylpyrimidin-2-amine and to understand its electronic properties.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including substitution reactions where chlorine atoms are replaced by other groups. For instance, the reaction of 4-amino-5-bromo-2-substituted aminopyrimidines with isothiocyanates leads to the formation of thiazolo[4,5-d]pyrimidine derivatives . The reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with different amines demonstrates the regioselectivity of amine substitution reactions . These studies indicate that 4,5-dichloro-6-methylpyrimidin-2-amine could also participate in similar substitution reactions, potentially leading to a wide range of substituted pyrimidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine, methyl, and amine groups can affect these properties. For example, the crystal structure of a pyrimidine derivative can be stabilized by hydrogen bonding, as seen in the case of 4-chloro-6-methoxypyrimidin-2-amine with succinic acid . Theoretical calculations can provide insights into properties like dipole moment, polarizability, and hyperpolarizability, which are important for understanding the chemical reactivity and potential applications of these compounds . These analyses would be relevant for characterizing the physical and chemical properties of 4,5-dichloro-6-methylpyrimidin-2-amine.

Scientific Research Applications

Synthesis and Derivatives

4,5-Dichloro-6-methylpyrimidin-2-amine is used as a precursor for synthesizing various chemical derivatives. For instance, it is involved in creating thiazolo[4,5-d]pyrimidine derivatives, which are achieved through reactions with ethanolic ammonia and secondary amines, followed by isothiocyanates in the presence of sodamide (Bakavoli, Nikpour, & Rahimizadeh, 2006). Similarly, the compound serves as a starting material for the synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, which have shown potential antibacterial properties (Etemadi et al., 2016).

Crystallography and Structural Analysis

The compound also finds applications in crystallography and structural analysis. Studies have investigated its regioselective displacement reactions and X-ray crystallography analysis to understand its chemical structure and behavior (Doulah et al., 2014). This kind of research aids in the development of new compounds with desired physical and chemical properties.

properties

IUPAC Name

4,5-dichloro-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAJPNDZWOIYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396367
Record name 4,5-dichloro-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-methylpyrimidin-2-amine

CAS RN

7749-60-2
Record name 4,5-dichloro-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org
A Thakur, GJ Tawa, MJ Henderson… - Journal of medicinal …, 2020 - ACS Publications
A series of quinazolin-4-one based hydroxamic acids was rationally designed and synthesized as novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a …
Number of citations: 60 pubs.acs.org

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